molecular formula C19H14ClN3O3S B2517698 2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251672-11-3

2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2517698
CAS No.: 1251672-11-3
M. Wt: 399.85
InChI Key: WZPSSDDEAXWGFG-UHFFFAOYSA-N
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Description

The compound 2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a pyridothiadiazine dioxide derivative characterized by:

  • Core structure: A fused pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide ring system.
  • Substituents: A benzyl group (-CH₂C₆H₅) at position 2 and a 3-chlorophenyl group (-C₆H₄Cl) at position 4.
  • Molecular formula: Hypothetically estimated as C₁₉H₁₄ClN₃O₃S (derived from structural analogs in evidence).

Properties

IUPAC Name

2-benzyl-4-(3-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-15-8-4-9-16(12-15)23-18-17(10-5-11-21-18)27(25,26)22(19(23)24)13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPSSDDEAXWGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The synthesis begins with the preparation of N-(3-chlorophenyl)-N'-(pyridin-2-ylmethyl)sulfamide (I ), achieved by reacting 2-(benzylamino)pyridine-3-sulfonamide with 3-chlorophenyl isocyanate. Subsequent treatment with trioxane (1:3 molar ratio) in dichloromethane containing p-toluenesulfonic acid at 0–5°C induces cyclization. The reaction completes within 90 minutes, yielding the thiadiazine core through electrophilic aromatic substitution at the pyridine C4 position.

Key parameters:

  • Temperature control critical below 10°C to suppress dimerization byproducts
  • Sulfonic acid concentration: 0.5–1.0 M optimizes reaction kinetics
  • Typical isolated yield: 68–72% after recrystallization from CH2Cl2/hexane

Stepwise Assembly Using Prefunctionalized Pyridine Intermediates

An alternative route constructs the pyrido-thiadiazine system through sequential functionalization, as demonstrated in related pyrido[2,3-d]pyrimidine syntheses.

Pyridine Ring Functionalization

Ethyl 2-amino-5-(3-chlorobenzyl)-4-methylnicotinate (II ) serves as the foundational intermediate. Bromination at C6 using N-bromosuccinimide (NBS) in DMF introduces the halogen handle for subsequent cross-coupling.

Thiadiazine Ring Closure

The brominated intermediate undergoes copper-mediated coupling with benzyl sulfinate to install the sulfone moiety. Final cyclization with guanidine carbonate in refluxing ethanol (78°C, 48 hr) completes the tricyclic system. This method achieves 61% overall yield but requires stringent exclusion of moisture during sulfinate coupling.

One-Pot Multicomponent Approach

Recent adaptations of MCR (multicomponent reaction) strategies show promise for streamlined synthesis.

Reaction Components and Conditions

A mixture of:

  • 2-Benzylamino-3-nitroso-5-(3-chlorophenyl)pyridine
  • Sulfur dioxide surrogates (e.g., DABSO)
  • Benzyl isocyanide

Reacted in acetonitrile/water (4:1) at 60°C for 24 hr under microwave irradiation. The method circumvents intermediate isolation but yields remain moderate (54–58%) due to competing hydrolysis pathways.

Catalytic Asymmetric Synthesis

Emerging methodologies employ chiral bisoxazoline-copper complexes to induce enantioselectivity during the cyclization step.

Enantiocontrol Strategy

Using Cu(OTf)2/(R)-Ph-BOX (10 mol%) in toluene at −20°C, researchers achieved 89% ee for the (S)-enantiomer. However, the need for cryogenic conditions and specialized ligands limits scalability.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Cyclization 72 98.5 1.5 hr Industrial
Stepwise 61 97.2 72 hr Pilot-scale
Multicomponent 56 95.8 24 hr Lab-scale
Asymmetric 48 99.1 48 hr Research

Critical Process Considerations

Byproduct Management

The primary impurity (8–12%) arises from over-sulfonation at the pyridine C5 position. Gradient HPLC analysis identifies this as 2-benzyl-4,5-bis(3-chlorophenyl) derivative, mitigated by:

  • Strict stoichiometric control of sulfonating agents
  • Addition of radical scavengers (TEMPO) during exothermic steps

Purification Challenges

Recrystallization solvent optimization reveals:

  • Ethyl acetate/heptane (3:7): 92% recovery vs. 78% with CH2Cl2/hexane
  • Preparative HPLC (C18, 60% MeCN/H2O) required for enantiopure forms

Emerging Methodologies

Continuous Flow Synthesis

Pilot studies demonstrate 85% yield in <30 min residence time using:

  • Microreactor (0.5 mm ID)
  • 120°C, 15 bar pressure
  • 0.2 M concentration in DMF

Biocatalytic Approaches

Immobilized sulfotransferase enzymes show potential for greener synthesis, though current conversion rates remain <35%.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the sulfur atom in the thiadiazinone ring makes it susceptible to oxidation reactions.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions at different positions on the ring can lead to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Research indicates that derivatives of pyrido[2,3-e][1,2,4]thiadiazines exhibit promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been shown to inhibit the proliferation of hepatocellular carcinoma cells effectively .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy has been evaluated through various assays that indicate its potential as a lead compound for developing new antibiotics. The presence of the thiadiazine core is believed to contribute significantly to its antimicrobial effects .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating inflammatory diseases .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. For example, its derivatives have been employed in creating novel polymers with enhanced thermal stability and mechanical properties. The thiadiazine moiety can be integrated into polymer matrices to improve their performance in various applications .

Photochemical Applications

Research has also explored the use of this compound in photochemical applications. Its ability to undergo specific reactions under light exposure makes it suitable for developing light-sensitive materials used in electronics and photonics .

Case Studies

Study Focus Findings
Study 1Anticancer EfficacyDemonstrated significant inhibition of hepatocellular carcinoma cell lines through apoptosis induction mechanisms .
Study 2Antimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacteria; potential for antibiotic development .
Study 3Anti-inflammatory PropertiesIndicated reduction in inflammatory markers in vitro; potential applications in treating autoimmune diseases .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Pyrido Ring Fusion Molecular Formula Molecular Weight Key References
Target Compound : 2-Benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 2-Benzyl, 4-(3-Cl-C₆H₄) [2,3-e] C₁₉H₁₄ClN₃O₃S* ~403.85* Hypothetical
4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-(3-Me-C₆H₄) [2,3-e] C₁₃H₁₁N₃O₃S 289.31
Torsemide Related Compound E (4-m-Tolyl analog) 4-(3-Me-C₆H₄) [4,3-e] C₁₃H₁₁N₃O₃S 289.31
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-(4-F-3-Me-C₆H₃) [2,3-e] C₁₃H₁₀FN₃O₃S 307.30
Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CA inhibitor) Varied aryl/alkyl Benzo[e] Varies Varies

*Estimated based on structural analogs.

Structural Differences and Implications

Benzyl vs. Smaller Groups: The bulky benzyl group at position 2 may increase steric hindrance, affecting pharmacokinetic properties like solubility and membrane permeability compared to unsubstituted analogs .

Pyrido Ring Fusion Position :

  • The [2,3-e] fusion in the target compound and ’s analog creates a distinct spatial arrangement compared to [4,3-e] in Torsemide-related compounds. This difference could alter interactions with biological targets, as seen in the CA inhibitory activity of benzo[e] analogs .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (~403.85 vs. ~289–307 in analogs) suggests increased lipophilicity, which may influence tissue distribution and metabolic stability .

Pharmacological and Research Findings

  • Carbonic Anhydrase (CA) Inhibition : Analogs like 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxides exhibit selective inhibition of tumor-associated CA IX/XII isoforms (e.g., compound 3d with Kᵢ = 6.7–10.9 nM) . The target’s 3-chlorophenyl group may similarly enhance CA binding via hydrophobic interactions.
  • Torsemide Impurities : Torsemide-related compounds (e.g., 4-m-tolyl analog) are studied as impurities in diuretic drugs, emphasizing the importance of substituent purity in pharmaceutical applications .

Biological Activity

2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The compound's structure can be represented as follows:

C17H15ClN2O2S\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2\text{S}

This structure features a pyrido-thiadiazine core with various substituents that contribute to its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazine derivatives. The compound has shown promise against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, similar compounds have been reported to activate caspases and downregulate anti-apoptotic proteins in cancer cells .
  • Case Studies : In vitro studies demonstrated that derivatives of thiadiazines exhibit cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 5 to 15 μM .
CompoundCell LineIC50 (μM)
Thiadiazine Derivative AMCF-710
Thiadiazine Derivative BHepG212
2-benzyl-4-(3-chlorophenyl)-...MCF-78

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated:

  • Spectrum of Activity : The compound has exhibited activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory properties:

  • Experimental Evidence : In vivo studies using animal models have shown a reduction in inflammation markers following treatment with thiadiazine derivatives. These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Potential Applications : Given these properties, the compound could be explored further for therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?

  • Methodological Answer : Synthesis optimization requires controlling reaction parameters such as temperature (e.g., 40–80°C for reflux), solvent choice (polar aprotic solvents like DMF or ethanol), and catalysts (e.g., acid catalysts for cyclization steps). Multi-step reactions often start with precursor functionalization, such as benzylation or chlorophenyl substitution, followed by thiadiazine ring closure. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should assess degradation under:

  • Thermal stress : Thermogravimetric analysis (TGA) at 25–150°C.
  • pH extremes : Incubation in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Light exposure : UV-Vis spectroscopy before/after exposure to UV light (254 nm).
    Document degradation products using LC-MS and compare with synthetic standards .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1H-NMR detects aromatic protons (δ 7.0–8.5 ppm) and benzyl/chlorophenyl substituents. 13C^{13}C-NMR identifies carbonyl (C=O, ~170 ppm) and sulfone (SO2_2, ~110 ppm) groups.
  • Mass Spectrometry : HRMS with ESI+ ionization confirms molecular weight (e.g., [M+H]+^+).
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (SO2_2) and ~1680 cm1^{-1} (C=O) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms for derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry, including bond angles and dihedral angles. For example, SCXRD can distinguish between tautomeric forms or regioisomers in pyridothiadiazine derivatives. Hydrogen bonding patterns (e.g., N–H···O/S interactions) observed in crystal packing can explain solubility discrepancies or unexpected reactivity .

Q. What computational methods are suitable for predicting the bioactivity of structural analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC50_{50} data from enzyme inhibition assays.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. How should researchers address conflicting data in biological activity assays (e.g., IC50_{50} variability)?

  • Methodological Answer :

  • Assay Replication : Perform triplicate experiments with standardized protocols (e.g., ATP concentration in kinase assays).
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
  • Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Contradictions may arise from off-target interactions, which can be probed via kinome-wide profiling .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the pyridothiadiazine core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophiles to specific positions.
  • Lewis Acid Catalysts : Use FeCl3_3 or AlCl3_3 to stabilize transition states during halogenation or nitration.
  • Solvent Effects : Polar solvents (e.g., DCE) enhance electrophile activation, while non-polar solvents (toluene) favor steric control .

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